N-[(tert-butoxy)carbonyl]-3-isocyanoaniline
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Overview
Description
N-[(tert-butoxy)carbonyl]-3-isocyanoaniline: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile protecting group in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Aniline: The synthesis of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline typically begins with the protection of the aniline group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced, especially at the isocyano group, to yield amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, where electrophilic or nucleophilic substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products:
Oxidation: Oxidized derivatives such as nitroso and nitro compounds.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
Chemistry:
Protecting Group: N-[(tert-butoxy)carbonyl]-3-isocyanoaniline is widely used as a protecting group for amines in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is necessary.
Industry:
Mechanism of Action
Mechanism: The mechanism of action of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions and can be removed under acidic conditions, revealing the free amine for further reactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
N-[(tert-butoxy)carbonyl]-aniline: Similar in structure but lacks the isocyano group.
N-[(tert-butoxy)carbonyl]-3-aminophenol: Contains a hydroxyl group instead of an isocyano group.
Uniqueness: N-[(tert-butoxy)carbonyl]-3-isocyanoaniline is unique due to the presence of both the Boc protecting group and the isocyano group, which allows for versatile applications in synthetic chemistry .
Properties
CAS No. |
202744-93-2 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl N-(3-isocyanophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8H,1-3H3,(H,14,15) |
InChI Key |
LLLZYBNHWMEXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
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